N-cycloheptyl-3-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-cycloheptyl-3-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-18(2)15-11-7-8-13(12-15)16(19)17-14-9-5-3-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGDMMBGYBGNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-3-(dimethylamino)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(dimethylamino)benzoic acid with a suitable amine, such as cycloheptylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Cycloheptylation: The cycloheptyl group is introduced by reacting the intermediate product with cycloheptyl chloride in the presence of a base like triethylamine or sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cycloheptyl-3-(dimethylamino)benzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry: N-cycloheptyl-3-(dimethylamino)benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes, which could lead to the development of new therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921)
- Structure: Features a 3,4-dichlorobenzamide core with a [1-(dimethylamino)cyclohexyl]methyl substituent.
- Key Differences :
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)
- Structure: Contains a dichlorinated benzamide and a dimethylamino-cyclohexylmethyl group.
- Pharmacology: Potent µ-opioid agonist with high abuse liability; its dimethylamino group is critical for receptor interaction .
- Key Differences :
N-[3-(1H-tetrazol-5-yl)phenyl]-3-[(dimethylamino)methyl]benzamide
- Structure: Benzamide with a tetrazole bioisostere and dimethylamino-methyl side chain.
- Pharmacology : Tetrazole groups mimic carboxylates, enabling interactions with enzymes like PARP or ion channels .
Structural and Pharmacological Data Table
Research Findings and Implications
- Structural Determinants of Activity: The dimethylamino group is a conserved feature in opioid-active benzamides (e.g., AH-7921, U-47700), suggesting its role in receptor binding . Halogenation (e.g., 3,4-dichloro) enhances potency but correlates with toxicity, which the target compound avoids .
- Metabolic and Safety Considerations :
Q & A
Q. What are the key synthetic methodologies for preparing N-cycloheptyl-3-(dimethylamino)benzamide?
The synthesis typically involves coupling 3-(dimethylamino)benzoic acid derivatives with cycloheptylamine under amidation conditions. A general protocol includes activating the carboxylic acid (e.g., using HATU or EDC/HOBt) and reacting it with cycloheptylamine in anhydrous DMF or THF. Reaction optimization may require temperature control (0–25°C) and inert atmospheres to minimize side reactions .
Q. How is the structural identity of this compound confirmed experimentally?
Key techniques include:
- 1H/13C NMR : The dimethylamino group (δ ~2.8–3.1 ppm for CH3 protons) and cycloheptyl protons (δ ~1.2–2.0 ppm for aliphatic protons) are diagnostic. Aromatic protons in the benzamide ring appear as multiplets between δ 7.0–8.0 ppm .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ calculated for C₁₆H₂₅N₂O: 277.2015).
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or hydrogen-bonding patterns .
Q. What purification strategies are effective for isolating this compound?
Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) is commonly employed. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) may enhance purity for biological assays. Recrystallization from ethanol/water mixtures can yield high-purity crystals .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
- Catalyst screening : Evaluate coupling agents (e.g., HATU vs. DCC) to improve efficiency.
- Solvent effects : Polar aprotic solvents like DMF enhance reactivity but may require rigorous drying to avoid hydrolysis.
- Substrate ratios : A 1.2:1 molar excess of cycloheptylamine relative to the benzoyl chloride derivative reduces unreacted starting material .
Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Variable-temperature NMR : Assess dynamic effects (e.g., restricted rotation of the dimethylamino group).
- DFT calculations : Compare experimental and computed chemical shifts to identify conformational isomers .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aliphatic regions (e.g., cycloheptyl protons) .
Q. How does the dimethylamino group influence the compound’s physicochemical and pharmacokinetic properties?
- Solubility : The basic dimethylamino group improves aqueous solubility at physiological pH.
- Metabolic stability : The tertiary amine may undergo hepatic oxidation, requiring metabolic studies (e.g., microsomal assays).
- LogP : Computational models (e.g., MarvinSketch) predict a logP ~2.5–3.0, balancing lipophilicity for membrane permeability .
Q. What strategies mitigate degradation during long-term storage of this compound?
Q. How can researchers design SAR studies to explore bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
